molecular formula C13H14N2O2 B7515252 2-methyl-N-(1-pyridin-2-ylethyl)furan-3-carboxamide

2-methyl-N-(1-pyridin-2-ylethyl)furan-3-carboxamide

Cat. No. B7515252
M. Wt: 230.26 g/mol
InChI Key: GYSGWOOJWQAPPI-UHFFFAOYSA-N
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Description

2-methyl-N-(1-pyridin-2-ylethyl)furan-3-carboxamide is a novel compound that has gained significant attention in scientific research. It is a synthetic molecule that belongs to the family of furan-3-carboxamides. This compound has been found to have various applications in the field of medicinal chemistry, particularly in the development of drugs for various diseases.

Mechanism of Action

The mechanism of action of 2-methyl-N-(1-pyridin-2-ylethyl)furan-3-carboxamide is not fully understood. However, studies have suggested that the compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects
Studies have shown that 2-methyl-N-(1-pyridin-2-ylethyl)furan-3-carboxamide has various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and chemokines, inhibit the activity of certain enzymes involved in inflammation, and induce apoptosis in cancer cells. The compound has also been shown to have a low toxicity profile and minimal side effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-methyl-N-(1-pyridin-2-ylethyl)furan-3-carboxamide is its versatility in the laboratory. The compound can be easily synthesized and purified, making it readily available for use in various experiments. However, one limitation of the compound is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.

Future Directions

There are numerous future directions for the study of 2-methyl-N-(1-pyridin-2-ylethyl)furan-3-carboxamide. Some potential areas of research include:
1. Further elucidation of the compound's mechanism of action and its effects on various signaling pathways involved in inflammation and cancer progression.
2. Development of novel drug formulations incorporating 2-methyl-N-(1-pyridin-2-ylethyl)furan-3-carboxamide for the treatment of various diseases.
3. Investigation of the compound's potential use in combination with other drugs for enhanced therapeutic efficacy.
4. Exploration of the compound's antibacterial properties and its potential use in the development of new antibiotics.
5. Study of the compound's pharmacokinetics and pharmacodynamics in vivo to determine its safety and efficacy in animal models.
Conclusion
In conclusion, 2-methyl-N-(1-pyridin-2-ylethyl)furan-3-carboxamide is a promising compound with various potential applications in the field of medicinal chemistry. Its anti-inflammatory, anti-cancer, and antibacterial properties make it an attractive candidate for drug development. Further research is needed to fully understand the compound's mechanism of action and its potential therapeutic uses.

Synthesis Methods

The synthesis of 2-methyl-N-(1-pyridin-2-ylethyl)furan-3-carboxamide involves the reaction of 2-methylfuran-3-carboxylic acid with 2-(pyridin-2-yl) ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino) pyridine (DMAP). The reaction is carried out under anhydrous conditions and yields the desired product after purification.

Scientific Research Applications

2-methyl-N-(1-pyridin-2-ylethyl)furan-3-carboxamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to have potent antibacterial activity against various strains of bacteria.

properties

IUPAC Name

2-methyl-N-(1-pyridin-2-ylethyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9(12-5-3-4-7-14-12)15-13(16)11-6-8-17-10(11)2/h3-9H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSGWOOJWQAPPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC(C)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(1-pyridin-2-ylethyl)furan-3-carboxamide

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